

An In-depth Technical Guide to (-)-Lariciresinol: Chemical Structure and Properties

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Compound of Interest

Compound Name: (-)-Lariciresinol

Cat. No.: B1260115

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Abstract

(-)-Lariciresinol, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **(-)-Lariciresinol**, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identifiers, physicochemical characteristics, and summarizes its key biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in research.

Chemical Structure and Identification

(-)-Lariciresinol is a furanoid lignan characterized by a tetrahydrofuran ring substituted with two 4-hydroxy-3-methoxyphenyl groups, a hydroxymethyl group, and a 4-hydroxy-3-methoxybenzyl group.

Table 1: Chemical Identification of **(-)-Lariciresinol**

Identifier	Value	Citation
IUPAC Name	4-[[[(3S,4S,5R)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol	
SMILES String	<chem>COC1=C(C=CC(=C1)C[C@@H]2CO--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O</chem>	
InChI Key	MHXCICYXNYCMHY-SXGZJXTBSA-N	
Chemical Formula	C ₂₀ H ₂₄ O ₆	
Molecular Weight	360.4 g/mol	
CAS Number	83327-19-9	

Physicochemical Properties

The physicochemical properties of **(-)-Lariciresinol** are crucial for its handling, formulation, and biological activity. While some experimental data for the (-)-enantiomer is limited, properties of the (+)-enantiomer provide valuable insights.

Table 2: Physicochemical Properties of Lariciresinol

Property	Value	Citation
Melting Point	167-168 °C ((+)-enantiomer)	[1]
Boiling Point	568.4 ± 50.0 °C (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Optical Rotation	Levorotatory, though a specific value for the pure (-)- enantiomer is not consistently reported. The direction of rotation is opposite to its (+)- enantiomer.	[2][3]

Pharmacological Properties

(-)-Lariciresinol exhibits a wide range of biological activities, making it a promising candidate for further investigation in drug discovery.

Antioxidant Activity

(-)-Lariciresinol demonstrates potent antioxidant effects by scavenging free radicals.

Table 3: Antioxidant Activity of Lariciresinol

Assay	Activity Metric	Value	Citation
DPPH Radical Scavenging	IC ₅₀	Not explicitly quantified for (-)- enantiomer, but lignans are known potent scavengers.	[4][5]

Anti-inflammatory Activity

The compound modulates key inflammatory pathways.

Table 4: Anti-inflammatory Activity of Lariciresinol

Target/Assay	Activity Metric	Value	Citation
NF-κB Activation	Inhibition	Attenuates virus-induced NF-κB activation.	[6]
NO Production (LPS-stimulated RAW264.7 cells)	IC ₅₀	Not explicitly quantified for (-)-enantiomer, but related lignans show potent inhibition.	[7]

Anticancer Activity

(-)-Lariciresinol has shown cytotoxic effects against various cancer cell lines.

Table 5: Anticancer Activity of Lariciresinol

Cell Line	Activity Metric	Value/Effect	Citation
HepG2 (Liver Carcinoma)	Apoptosis Induction	Induces apoptosis.	[1]
MCF-7 (Breast Cancer)	Inhibition of Tumor Growth	Inhibits tumor growth and angiogenesis.	
SKBr3 (Breast Cancer)	Apoptosis Induction	Induces apoptosis.	

Other Biological Activities

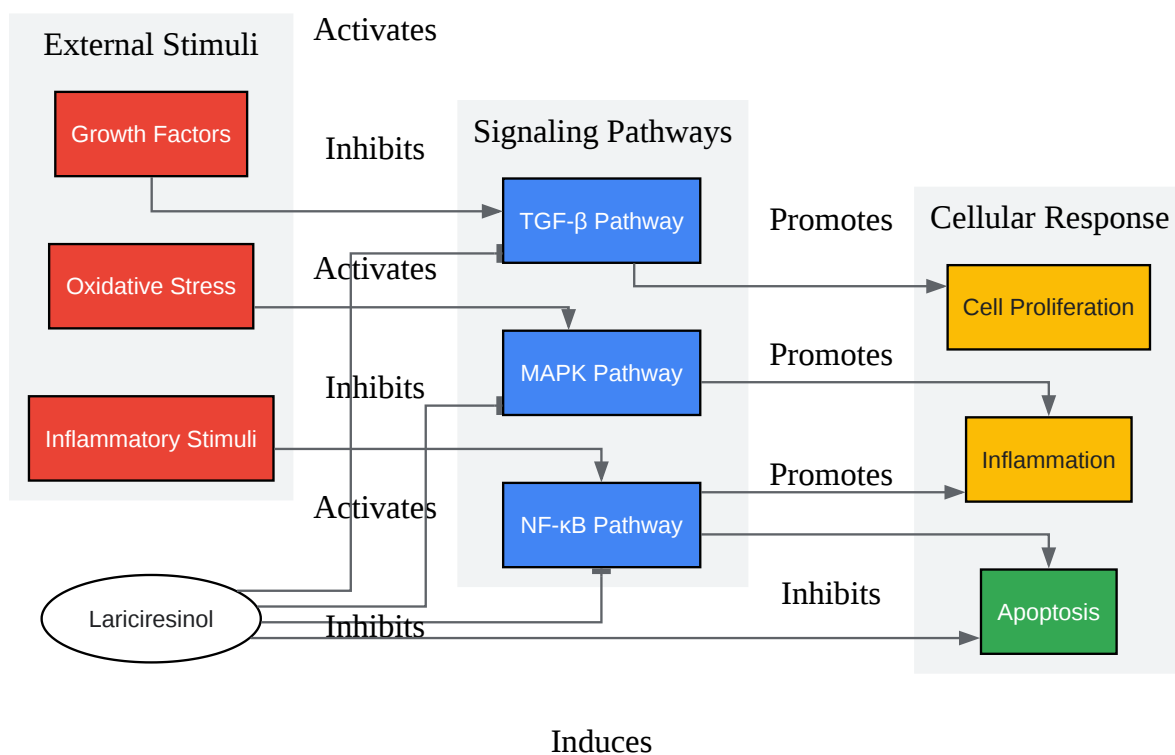
(-)-Lariciresinol also displays other significant biological effects.

Table 6: Other Biological Activities of Lariciresinol

Activity	Target/Assay	Activity Metric	Value	Citation
Antiviral	Hepatitis B Virus (HBV)	Inhibition of DNA replication	Inhibits wild-type and NUC-resistant strains.	[8][9]
Antidiabetic	α -Glucosidase	IC ₅₀	6.97 μ M (for Lariciresinol)	
Antifungal	Candida albicans	MIC	25 μ g/mL (for Lariciresinol)	

Signaling Pathways

(-)-Lariciresinol exerts its biological effects by modulating several key signaling pathways.



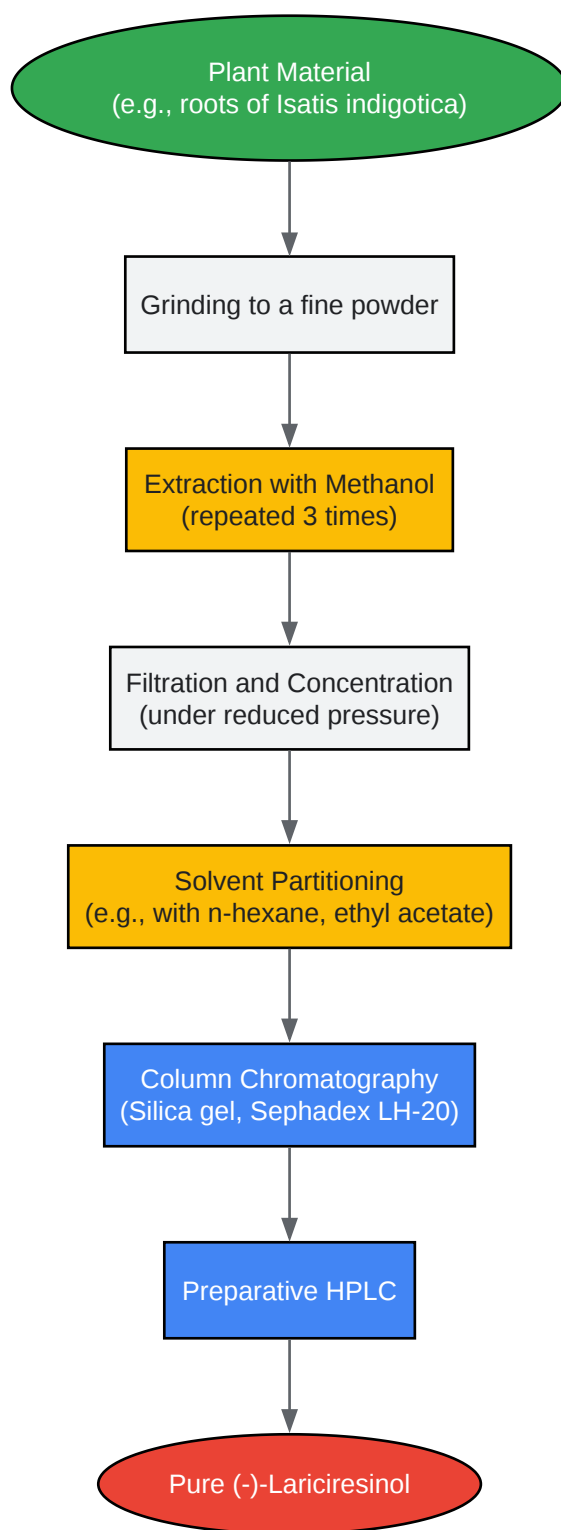
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Caption: Modulation of Key Signaling Pathways by (-)-Lariciresinol.

Experimental Protocols

Extraction and Isolation of (-)-Lariciresinol

The following is a general protocol for the extraction and isolation of lignans, which can be adapted for **(-)-Lariciresinol** from plant sources like *Isatis indigotica*.^[8]^[9]



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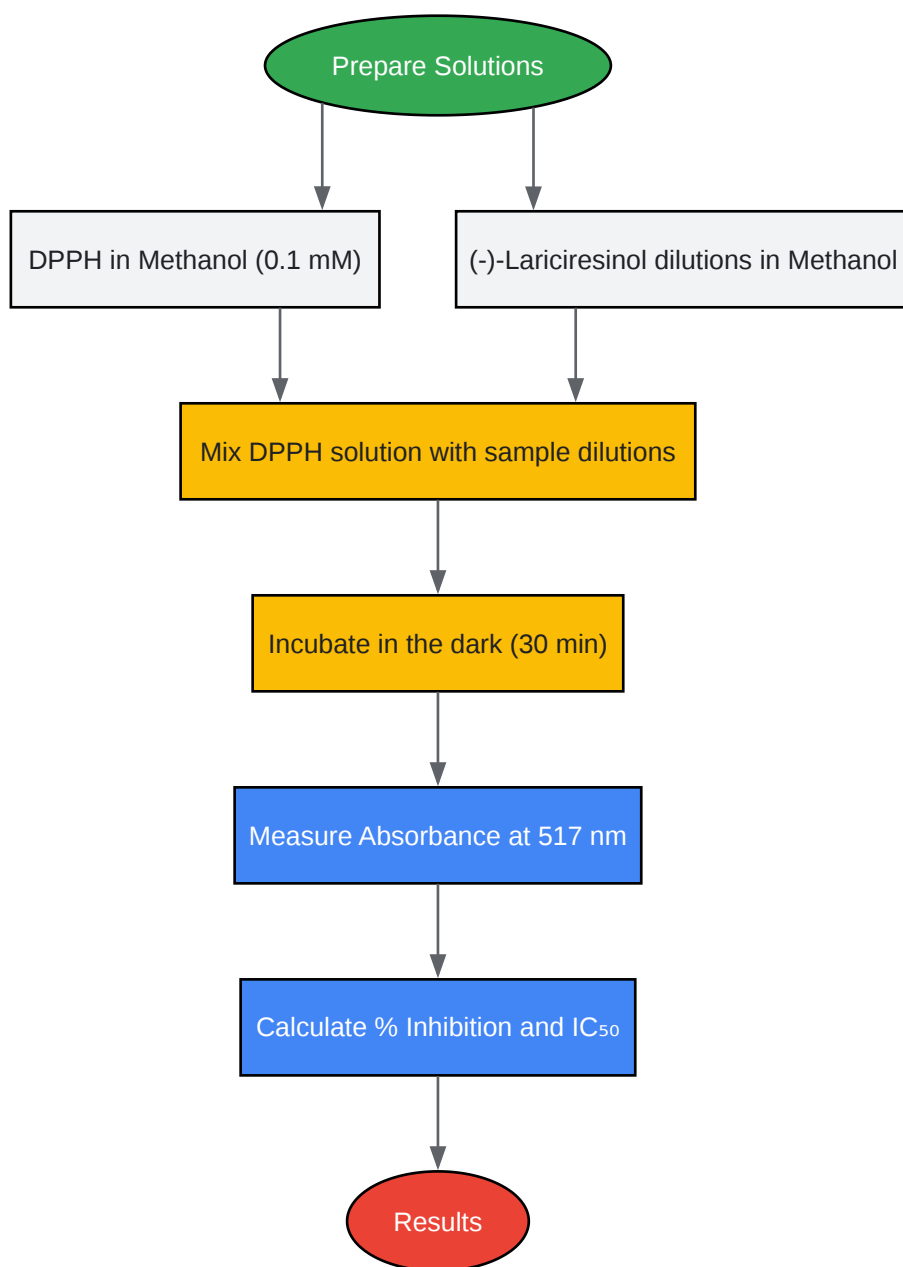
Caption: General Workflow for Extraction and Isolation of **(-)-Lariciresinol**.

Methodology:

- **Plant Material Preparation:** The dried plant material (e.g., roots of *Isatis indigotica*) is ground into a fine powder.
- **Extraction:** The powdered material is extracted with methanol (or another suitable solvent like ethanol) at room temperature with stirring for 24-48 hours. This process is typically repeated three times to ensure complete extraction.^[10]
- **Filtration and Concentration:** The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are often enriched in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate different classes of compounds. Further purification can be achieved using Sephadex LH-20 column chromatography.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **(-)-Lariciresinol** are further purified by preparative HPLC on a C18 column to obtain the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Evaluation

This assay assesses the ability of **(-)-Lariciresinol** to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.^{[4][5]}



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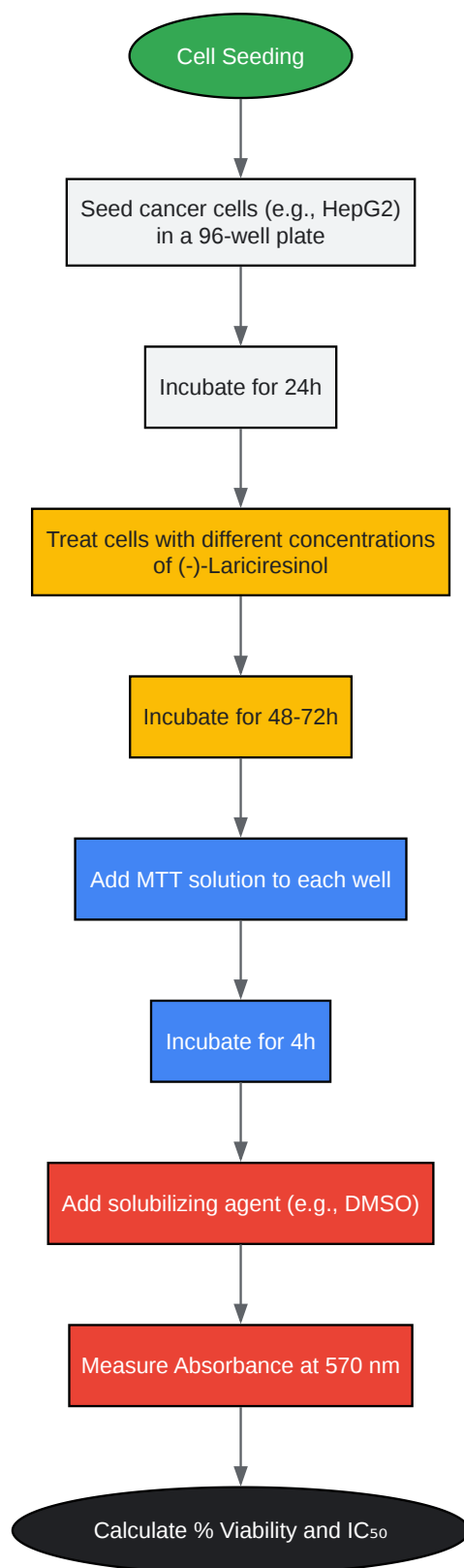
Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

- Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
- Preparation of Sample Solutions: **(-)-Lariciresinol** is dissolved in methanol to prepare a stock solution, from which a series of dilutions are made.

- **Reaction:** In a 96-well plate, a fixed volume of the DPPH solution is added to each well, followed by the addition of different concentrations of the sample solutions. A control well contains DPPH solution and methanol only.
- **Incubation:** The plate is incubated in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** The absorbance of each well is measured at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$. The IC_{50} value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Caption: Workflow for the MTT Assay for Anticancer Activity.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., HepG2) are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **(-)-Lariciresinol** and incubated for a specified period (e.g., 48 or 72 hours). Control wells are treated with the vehicle (e.g., DMSO) only.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Calculation:** The percentage of cell viability is calculated as: $\% \text{ Viability} = (\text{Absorbance_sample} / \text{Absorbance_control}) \times 100$. The IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

(-)-Lariciresinol is a promising natural product with a well-defined chemical structure and a broad spectrum of pharmacological properties. Its antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, make it a valuable subject for further research and development. This technical guide provides a solid foundation of its chemical and biological characteristics, along with practical experimental protocols, to aid scientists in their exploration of **(-)-Lariciresinol**'s therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.

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